molecular formula C7H10N2S B1583148 2-Ethyl-3-(methylthio)pyrazine CAS No. 72987-62-3

2-Ethyl-3-(methylthio)pyrazine

Cat. No. B1583148
CAS RN: 72987-62-3
M. Wt: 154.24 g/mol
InChI Key: XYHPPOMSLGJAAM-UHFFFAOYSA-N
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Description

2-Ethyl-3-(methylthio)pyrazine has been identified as a volatile flavor component in roasted cocoa beans, potato chips, roasted sesame seed, and roasted parsley . This odor-active pyrazine compound is typically found in roasted foods due to Maillard reaction and pyrolysis of serine and threonine . It has a strong, raw-potato, roasted, earthy odor .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-3-(methylthio)pyrazine is C7H10N2S . The molecular weight is 154.233 . The IUPAC Standard InChI is InChI=1S/C7H10N2S/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethyl-3-(methylthio)pyrazine is a liquid at 20 degrees Celsius .

Scientific Research Applications

Vapor-Liquid Equilibria and Excess Molar Volumes

2-Methyl pyrazine (2MP), a compound related to 2-Ethyl-3-(methylthio)pyrazine, has garnered interest for industrial and pharmaceutical uses. Research by Park et al. (2001) focused on the vapor-liquid equilibria (VLE) and excess molar volumes (VE) for binary mixtures containing 2MP. These properties were measured using headspace gas chromatography and a precision density meter, providing valuable data for applications in fluid phase equilibrium studies (Park et al., 2001).

Pyrazine Formation Pathways

Shibamoto and Bernhard (1977) investigated the formation pathways of various pyrazines, including 2-ethyl-3-(methylthio)pyrazine, in model systems involving d-glucose and ammonia. This research is crucial for understanding the chemical processes leading to the formation of pyrazines in various contexts, including food science and pharmaceutical applications (Shibamoto & Bernhard, 1977).

Natural Occurrence and Food Applications

Fayek et al. (2021) provided a comprehensive review of naturally occurring pyrazines, focusing on their formation mechanisms, metabolism, and applications in food. This research highlights the role of pyrazines like 2-Ethyl-3-(methylthio)pyrazine in biological systems and their utility in enhancing flavors in food products (Fayek et al., 2021).

Antimicrobial Activity

The study by Khobragade et al. (2010) explored the synthesis and antimicrobial activity of novel pyrazine derivatives. Their research demonstrated significant antimicrobial properties, indicating the potential of compounds like 2-Ethyl-3-(methylthio)pyrazine in developing new antimicrobial agents (Khobragade et al., 2010).

Alarm Responses in Insects

Li et al. (2019) examined the electrophysiological and alarm responses of Solenopsis invicta Buren (fire ants) to 2-Ethyl-3,5-dimethylpyrazine. This research provides insights into the behavioral impacts of pyrazine compounds on insects, potentially useful in pest control strategies (Li et al., 2019).

Pyrazines in Food Chemistry

Adams and Kimpe (2007) studied the production of alkylpyrazines by Bacillus cereus strains, providing valuable information on the biological formation of these compounds in food. Their findings have implications for the food industry, particularly in flavor development (Adams & Kimpe, 2007).

Safety And Hazards

2-Ethyl-3-(methylthio)pyrazine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-ethyl-3-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHPPOMSLGJAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7072701
Record name Pyrazine, 2-ethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; Strong roasted meat aroma
Record name 2-Ethyl-3-methylthiopyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 2-Ethyl-3-methylthiopyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.142-1.145 (20°)
Record name 2-Ethyl-3-methylthiopyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-3-(methylthio)pyrazine

CAS RN

72987-62-3
Record name 2-(Methylthio)-3-ethylpyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methylthiopyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072987623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethyl-3-(methylthio)-
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Record name Pyrazine, 2-ethyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7072701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-(methylthio)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.153
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Record name 2-ETHYL-3-METHYLTHIOPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7F04498AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Deng, H Cui, K Hayat, Y Zhai, Q Zhang, X Zhang… - Food Chemistry, 2022 - Elsevier
The generation of pyrazines in a binary methionine/glucose (Met/Glc) mixture and corresponding methionine/glucose-derived Amadori rearrangement product (MG-ARP) was studied. …
Number of citations: 16 www.sciencedirect.com
H Masuda, S Mihara - Journal of agricultural and food chemistry, 1988 - ACS Publications
RESULTS AND DISCUSSION The yields and mass spectral data of the pyrazines I are shown in Table I. The IR and NMR spectral data of the new pyrazines were recorded and …
Number of citations: 92 pubs.acs.org
SY Jeon, EJ Jeong, JH Baek, YJ Cha - 생명과학회지, 2011 - dbpia.co.kr
Volatile flavor compounds of 3 commercial products of black onion extract (produced in Changnyeong, Muan and Jeungpyeong) purchased in the online/offline markets were analyzed. …
Number of citations: 3 www.dbpia.co.kr
HD Bean, JMD Dimandja, JE Hill - Journal of Chromatography B, 2012 - Elsevier
Bacteria produce unique volatile mixtures that could be used to identify infectious agents to the species, and possibly the strain level. However, due to the immense variety of human …
Number of citations: 151 www.sciencedirect.com
HR Burton, RA Andersen, PD Fleming… - Journal of Agricultural …, 1988 - ACS Publications
Acylated pyridine alkaloids, 2, 3'-bipyridyl, and cotinine were identified in burley tobacco bycapillary GC-MS, after comparison with authentic synthesized standards. A method was …
Number of citations: 36 pubs.acs.org
IA Ratiu, T Ligor, V Bocos-Bintintan, B Buszewski - Bioanalysis, 2017 - Future Science
Bacteria are the main cause of many human diseases. Typical bacterial identification methods, for example culture-based, serological and genetic methods, are time-consuming, …
Number of citations: 44 www.future-science.com
H Kuentzel, D Bahri - Food flavourings, 1991 - Springer
The need for synthetically prepared flavour compounds arises from the fact that during the storage of foodstuffs a certain loss of flavour is inevitable. These losses can be compensated …
Number of citations: 23 link.springer.com
PJ Sterk, MJ Schultz - academia.edu
Volatile metabolites of pathogens – a Systematic review Page 1 Confidential 1 Supporting Information Text S1 Volatile metabolites of pathogens – a Systematic review Lieuwe DJ Bos, …
Number of citations: 4 www.academia.edu

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